(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one
CAS No.: 859666-17-4
Cat. No.: VC4685810
Molecular Formula: C20H18O5
Molecular Weight: 338.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859666-17-4 |
|---|---|
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.359 |
| IUPAC Name | (2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C20H18O5/c1-12(21)11-24-17-9-8-16-19(22)18(25-20(16)13(17)2)10-14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3/b18-10- |
| Standard InChI Key | SQPDMROYZFAUOU-ZDLGFXPLSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituents
The molecule features a benzofuran-3(2H)-one core, a bicyclic system comprising a fused benzene and furan ring with a ketone group at position 3 . Key substituents include:
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4-Methoxybenzylidene group: A conjugated aromatic system attached via a double bond at position 2, introducing stereoelectronic effects due to the Z-configuration .
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7-Methyl group: A methyl substituent at position 7, influencing steric and electronic properties .
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6-(2-Oxopropoxy) chain: An ether-linked propanone group at position 6, contributing to solubility and reactivity .
The molecular formula is C₃₁H₂₈O₆, with a calculated molecular weight of 496.55 g/mol .
Stereochemistry and Conformation
The Z-configuration of the benzylidene double bond is critical for molecular geometry. Crystallographic studies of analogous compounds reveal non-planar conformations, with dihedral angles between aromatic rings ranging from 47.1° to 66.4° . The 2-oxopropoxy chain adopts a gauche conformation, minimizing steric clashes with the benzofuran core .
Synthetic Pathways
Knoevenagel Condensation
The benzylidene group is introduced via a base-catalyzed condensation between 7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one and 4-methoxybenzaldehyde. Piperidine in ethanol at 80°C drives the reaction, achieving yields of ~75% .
Mechanism:
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Deprotonation of the benzofuranone α-hydrogen.
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Nucleophilic attack on the aldehyde carbonyl.
Spectroscopic and Crystallographic Data
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
X-ray Crystallography
While direct data for the title compound is unavailable, analogous structures crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:
Applications in Organic Synthesis
Fluorescent Probes
The conjugated π-system enables fluorescence emission in the visible range, useful in bioimaging .
Building Block for Heterocycles
The 2-oxopropoxy group participates in cyclocondensation reactions to form pyrazoles and thiazoles .
Stability and Reactivity
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